Linker-Atom Identity: Ether Oxygen Confers Distinct Hydrogen‑Bond Acceptor and Polarity Profile vs. Sulfonyl and Methylene Analogues
The title compound uniquely inserts an ether oxygen atom between the piperidine C4 position and the benzenesulfonamide para‑position. In contrast, N,N‑dimethyl‑4‑(4‑piperidinylsulfonyl)benzenesulfonamide (CAS 333988-13-9) employs a sulfonyl linker and 4‑[[3‑(hydroxymethyl)‑1‑piperidinyl]methyl]‑N,N‑dimethylbenzenesulfonamide (CAS 1185307-93-0) uses a methylene linker. Using the free‑base forms for comparability, the ether‑linked compound (C₁₃H₂₀N₂O₃S, MW 284.37) contains three hydrogen‑bond acceptors (sulfonamide O, sulfonamide O, ether O) versus four for the sulfonyl‑linked analog (C₁₃H₂₀N₂O₄S₂, MW 332.44) and three for the methylene‑linked analog (C₁₅H₂₄N₂O₃S, MW 312.43) . The incremental hydrogen‑bond acceptor capacity and the conformational restriction imposed by the oxygen lone pairs are class‑level drivers of target‑binding enthalpy and ligand efficiency, and they have been shown to modulate selectivity in related sulfonamide GPCR and kinase inhibitor series [1].
| Evidence Dimension | Hydrogen‑bond acceptor count (free base) / Molecular weight / Linker type |
|---|---|
| Target Compound Data | 3 HBA / 284.37 g mol⁻¹ / Ether (-O-) |
| Comparator Or Baseline | Comparator 1 (sulfonyl linker): 4 HBA / 332.44 g mol⁻¹ / Sulfonyl (-SO₂-); Comparator 2 (methylene linker): 3 HBA / 312.43 g mol⁻¹ / Methylene (-CH₂-) |
| Quantified Difference | ΔHBA: -1 vs. sulfonyl analog; ΔMW: -48.07 vs. sulfonyl, -28.06 vs. methylene |
| Conditions | Physicochemical properties calculated from canonical SMILES (free base forms); experimental logP/logD not publicly available for the target compound. |
Why This Matters
The lower molecular weight and distinct acceptor count of the ether‑linked compound provide a differentiated vector space for fragment‑based or property‑guided lead optimisation, where controlling lipophilicity and H‑bond potential is critical for achieving oral bioavailability.
- [1] Canale, V.; Partyka, A.; Kurczab, R.; et al. Novel 5-HT₇R antagonists, arylsulfonamide derivatives of (aryloxy)propyl piperidines: Add-on effect to the antidepressant activity of SSRI and DRI, and pro-cognitive profile. Eur. J. Med. Chem. 2017, 138, 480-493. PMID: 28391970. View Source
